3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane
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Overview
Description
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is a chemical compound with the molecular formula C₁₂H₂₆N₂S₂. It is a member of the dithiadiazacyclododecane family, characterized by the presence of sulfur and nitrogen atoms within a twelve-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the twelve-membered ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
Scientific Research Applications
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane exerts its effects is primarily through its ability to chelate metal ions. The sulfur and nitrogen atoms in the ring structure can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,10,10-Tetramethyl-1,2,5,8-dithiadiazecane: Similar in structure but with a different arrangement of sulfur and nitrogen atoms.
2,4,6,8-Tetramethyl-3,7-dithia-2,4,6,8-diazacyclodecane: Another member of the dithiadiazacyclododecane family with a different ring size and substitution pattern.
Uniqueness
3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields .
Properties
CAS No. |
632330-79-1 |
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Molecular Formula |
C12H26N2S2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,3,10,10-tetramethyl-1,2-dithia-5,8-diazacyclododecane |
InChI |
InChI=1S/C12H26N2S2/c1-11(2)5-8-15-16-12(3,4)10-14-7-6-13-9-11/h13-14H,5-10H2,1-4H3 |
InChI Key |
ZLLZZDCQUGRCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSSC(CNCCNC1)(C)C)C |
Origin of Product |
United States |
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